Zearalenone

Description

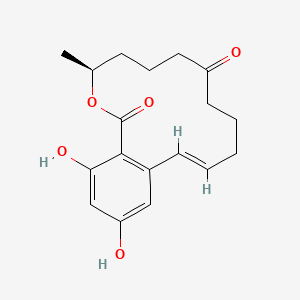

Structure

3D Structure

Properties

IUPAC Name |

(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-QBODLPLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021460 | |

| Record name | Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zearalenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0 mmHg at 68 °F (NTP, 1992) | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17924-92-4, 36455-70-6 | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zearalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17924-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017924924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Zearalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(E)]-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZEARALENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W827M159J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZEARALENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/ | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZEARALENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Zearalenone Biosynthesis Pathway in Fusarium graminearum

Abstract

Zearalenone (ZEA), a potent mycoestrogen, poses a significant threat to global food and feed safety. Produced predominantly by the fungus Fusarium graminearum, this secondary metabolite contaminates a wide range of cereal crops, leading to substantial economic losses and health risks for both livestock and humans due to its endocrine-disrupting activities.[1][2] Understanding the molecular machinery and regulatory networks governing ZEA biosynthesis is paramount for developing effective strategies to mitigate its production. This technical guide provides a comprehensive exploration of the ZEA biosynthetic pathway, detailing the core genetic components, the enzymatic cascade, and the intricate regulatory mechanisms. Furthermore, it offers field-proven experimental protocols for gene functional analysis, metabolite quantification, and gene expression studies, designed to empower researchers in their efforts to dissect and control this critical mycotoxin pathway.

The Genetic Blueprint: The Zearalenone (ZEA) Biosynthetic Gene Cluster

In Fusarium graminearum, the genetic instructions for ZEA synthesis are conveniently co-located in a specific region of the genome known as a biosynthetic gene cluster.[3][4] This clustering facilitates the coordinated expression of the genes required for the production of the mycotoxin. While the full cluster spans a region of approximately 50 kb containing several genes, extensive research through forward and reverse genetics has pinpointed four core genes as essential for ZEA biosynthesis.[2][5][6] Disruption of any of these four genes results in the complete loss of zearalenone production.[4][7]

The core genes are central to the pathway and their functions have been well-characterized. Their coordinated action underscores the efficiency of fungal secondary metabolite production.

Table 1: Core Genes of the Zearalenone (ZEA) Biosynthetic Cluster

| Gene | Encoded Protein | Function in ZEA Biosynthesis |

| PKS4 | Reducing Polyketide Synthase (PKS) | Initiates the pathway by catalyzing the condensation of one acetyl-CoA and five malonyl-CoA units to form a hexaketide intermediate.[6][8][9] |

| PKS13 | Non-reducing Polyketide Synthase (PKS) | Extends the polyketide backbone through three additional condensations with malonyl-CoA, followed by cyclization and aromatization.[4][7][9] |

| ZEB1 | Isoamyl Alcohol Oxidase | Catalyzes the final oxidative step in the pathway, converting the precursor β-zearalenol to the final product, zearalenone.[4][5][10] |

| ZEB2 | bZIP Transcription Factor | Acts as the primary transcriptional activator, controlling the expression of other genes within the ZEA cluster.[3][4][5][11] |

The Assembly Line: The Enzymatic Pathway of ZEA Synthesis

The synthesis of the complex ZEA molecule is a multi-step process analogous to a molecular assembly line, orchestrated by the enzymes encoded by the ZEA gene cluster. The pathway begins with simple precursor molecules and proceeds through a series of condensation and modification reactions.

-

Initiation and Early Elongation (PKS4): The process is initiated by PKS4, a reducing-type iterative polyketide synthase.[6][8] This large, multi-domain enzyme catalyzes the sequential condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units.[5][9] The reducing domains within PKS4 (keto reductase, dehydratase, and enoyl reductase) ensure the formation of a fully reduced polyketide chain at this stage.[8]

-

Chain Extension and Cyclization (PKS13): The intermediate polyketide chain is then transferred to PKS13, a non-reducing PKS.[4][7] PKS13 acts as the extender enzyme, catalyzing three further rounds of condensation with malonyl-CoA units to complete the full nonaketide backbone.[2][3] Crucially, PKS13 lacks reducing domains, which is essential for the formation of the aromatic resorcinol ring. This enzyme is also responsible for the critical intramolecular cyclization and aromatization reactions that create the characteristic macrocyclic lactone structure of the ZEA precursor.[5][9]

-

Final Oxidation (ZEB1): The final step in the pathway is the conversion of the intermediate β-zearalenol to zearalenone.[4][12] This oxidation reaction is catalyzed by the ZEB1 enzyme, an isoamyl alcohol oxidase.[4][5][10] This conversion is the terminal step that yields the biologically active mycotoxin.

The Control Network: Regulation of ZEA Biosynthesis

The production of ZEA is not a constitutive process; it is tightly regulated by a sophisticated network that responds to both internal and external cues. This control ensures that the fungus produces the mycotoxin under specific conditions, such as during plant infection or under nutrient stress.[4]

The Master Regulator: ZEB2 and Autoregulation

The bZIP transcription factor ZEB2 is the master switch for the ZEA gene cluster.[3][4] Intriguingly, the ZEB2 gene employs an alternative promoter to produce two distinct protein isoforms: a full-length activator (ZEB2L) and a truncated inhibitor (ZEB2S).[5][11]

-

ZEB2L: The long isoform contains the DNA-binding domain and acts as a transcriptional activator, forming homodimers that bind to the promoters of PKS4, PKS13, and ZEB1 to switch on their expression.[5][11]

-

ZEB2S: The short isoform lacks the DNA-binding domain. It can form heterodimers with ZEB2L, which prevents the complex from binding to DNA effectively. This acts as a negative feedback loop to temper ZEA production.[5][11][13]

This autoregulatory mechanism, where ZEA itself can trigger the expression of both isoforms, allows for a finely tuned feedback control system.[11]

Higher-Level Control: The PKA Signaling Pathway

The cAMP-dependent protein kinase A (PKA) signaling pathway, a global regulator in many fungi, exerts negative control over ZEA biosynthesis.[5] The catalytic subunit of PKA, CPK1, has been shown to repress the transcription of the activator isoform, ZEB2L.[13] This indicates that cellular conditions that lead to low PKA activity (low cAMP levels) are permissive for ZEA production. This links ZEA synthesis to the broader cellular sensory and signaling networks.[5][13]

Experimental Methodologies: A Practical Guide

Investigating the ZEA pathway requires a robust toolkit of molecular and analytical techniques. The following protocols provide validated, step-by-step methodologies for key experimental workflows.

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in F. graminearum

Causality: To definitively determine the function of a gene (e.g., PKS4), it is essential to create a null mutant and observe the resulting phenotype (i.e., loss of ZEA production). The CRISPR/Cas9 system offers a highly efficient and targeted method for gene disruption.[14][15] This protocol is adapted from methodologies proven effective in F. graminearum.[14][15]

Methodology:

-

gRNA Design and Vector Construction:

-

Identify a 20-bp protospacer sequence in the target gene's coding region, immediately upstream of a Protospacer Adjacent Motif (PAM), typically 'NGG'.

-

Synthesize and clone the gRNA sequence into a fungal expression vector that also contains the Cas9 nuclease gene and a selectable marker (e.g., hygromycin B resistance).

-

-

Donor DNA (Repair Template) Preparation:

-

Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph) via PCR.

-

Design the PCR primers to include 50-bp tails that are homologous to the regions immediately upstream and downstream of the target gene's open reading frame. This facilitates homologous recombination for gene replacement.[15]

-

-

Protoplast Preparation:

-

Grow F. graminearum mycelia in liquid culture (e.g., YEPD broth) for 2-3 days.

-

Harvest mycelia by filtration and wash with a sterile osmotic stabilizer (e.g., 1.2 M MgSO₄).

-

Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer for 2-4 hours with gentle agitation.

-

Filter the digested mixture through sterile glass wool to remove undigested mycelia and collect the protoplasts by centrifugation.

-

-

Transformation:

-

Mix the prepared protoplasts (approx. 5 x 10⁵) with the Cas9/gRNA plasmid (1-5 µg) and the donor DNA PCR product (1-5 µg).[15]

-

Add polyethylene glycol (PEG) solution to induce membrane fusion and DNA uptake. Incubate for 15-20 minutes at room temperature.

-

Plate the transformation mixture onto regeneration agar (e.g., TB3 medium) containing an osmotic stabilizer and the appropriate selective agent (e.g., 100 µg/mL hygromycin B).

-

-

Screening and Validation:

-

Isolate genomic DNA from putative transformants that grow on the selective medium.

-

Perform diagnostic PCR using primers that flank the target gene locus to confirm the replacement of the native gene with the resistance cassette. Successful knockout will result in a PCR product of a different size than the wild-type.

-

Protocol 2: Zearalenone Extraction and Quantification by HPLC-MS/MS

Causality: Accurate quantification of ZEA is critical for validating gene knockout experiments and for studying the effects of different culture conditions. HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity for mycotoxin analysis.[16][17]

Methodology:

-

Fungal Culture and Sample Preparation:

-

Extraction:

-

Weigh 5 g of the ground sample into a 50 mL polypropylene tube.

-

Add 20 mL of extraction solvent (acetonitrile:water, 90:10 v/v).[20]

-

Shake vigorously for 30 minutes at room temperature.

-

Centrifuge at 4,000 x g for 15 minutes to pellet the solid debris.

-

-

Cleanup (Immunoaffinity Column):

-

Rationale: Crude extracts contain numerous compounds that can interfere with analysis. An immunoaffinity column (IAC) contains monoclonal antibodies specific to ZEA, ensuring a highly purified sample.[20][21]

-

Dilute the supernatant from the extraction step with phosphate-buffered saline (PBS).

-

Pass the diluted extract through a ZEA-specific immunoaffinity column at a slow, controlled flow rate.

-

Wash the column with sterile water to remove non-specifically bound compounds.

-

Elute the bound ZEA from the column with 1-2 mL of pure methanol.[20]

-

-

Analysis by UHPLC-MS/MS:

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 500 µL) of mobile phase.

-

Inject the sample into the UHPLC-MS/MS system.

-

Chromatographic Conditions: Use a C18 reversed-phase column with a gradient mobile phase of water and acetonitrile (both typically containing a small amount of formic acid to aid ionization).

-

Mass Spectrometry Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific parent ion to product ion transition for ZEA (e.g., m/z 317 -> m/z 175).[20]

-

Quantify the ZEA concentration by comparing the peak area to a standard curve prepared with certified ZEA standards.

-

Protocol 3: Gene Expression Analysis by qRT-PCR

Causality: To understand how regulation occurs, it is essential to measure the transcript levels of the biosynthetic genes (PKS4, PKS13, ZEB1, ZEB2) under different conditions. Quantitative reverse transcription PCR (qRT-PCR) is the gold standard for accurate and sensitive gene expression measurement.[22][23]

Methodology:

-

RNA Extraction:

-

Grow F. graminearum in a liquid culture medium that induces ZEA production (e.g., starch glutamate medium).[5] Harvest mycelia at various time points.

-

Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method, including an on-column DNase digestion step to eliminate genomic DNA contamination.

-

-

cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[23]

-

-

qPCR Primer Design and Validation:

-

Design gene-specific primers for each target gene (PKS4, PKS13, etc.) and a validated reference gene (e.g., EF1α or ubiquitin) that is stably expressed under the experimental conditions.[24] Primers should amplify a product of 100-200 bp.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.

-

-

Quantitative PCR Reaction:

-

Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA template, and the specific forward and reverse primers.

-

Run the reaction in a real-time PCR cycler. The thermal program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[24]

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene in each sample.

-

Calculate the relative expression level of the target genes using the 2-ΔΔCt method.[24] This involves normalizing the Ct value of the target gene to the Ct value of the reference gene, and then comparing this normalized value across different samples or time points.

-

Conclusion and Future Perspectives

The biosynthesis of zearalenone in Fusarium graminearum is a precisely orchestrated process governed by a core set of four genes and controlled by an elegant autoregulatory feedback loop and higher-order signaling pathways. A thorough understanding of this pathway, from the catalytic action of the PKS enzymes to the transcriptional control exerted by ZEB2, is fundamental for the development of novel control strategies. Future research should focus on identifying small molecule inhibitors of the core biosynthetic enzymes, exploring the environmental signals that trigger the PKA regulatory pathway, and leveraging gene-editing technologies to develop fungal strains incapable of producing zearalenone without compromising their basic fitness, which could be used in competitive exclusion biocontrol strategies. The protocols and knowledge presented in this guide provide a solid foundation for researchers and drug development professionals to advance these critical goals.

References

-

Kim, J. E., Lee, Y. W., & Son, H. (2016). Biosynthetic mechanism and regulation of zearalenone in Fusarium graminearum. Journal of Microbiology, 54(9), 569-577. [Link]

-

Gaffoor, I., & Trail, F. (2006). Characterization of Two Polyketide Synthase Genes Involved in Zearalenone Biosynthesis in Gibberella zeae. Applied and Environmental Microbiology, 72(3), 1793-1799. [Link]

-

Villani, A., Proctor, R. H., Brown, D. W., Kim, H. S., Logrieco, A. F., Amatulli, M. T., ... & Moretti, A. (2019). Biosynthetic genes involved in the production of mycotoxins and their regulation. Mycotoxin Research, 35(4), 373-386. [Link]

-

Gaffoor, I., Brown, D. W., Plattner, R., Proctor, R. H., Shang, M., & Trail, F. (2005). Real-time quantitative expression studies of the zearalenone biosynthetic gene cluster in Fusarium graminearum. Molecular Plant-Microbe Interactions, 18(12), 1253-1261. [Link]

-

Kim, J. E., Myong, K., Lee, Y. W., & Yun, S. H. (2005). Two different polyketide synthase genes are required for synthesis of zearalenone in Gibberella zeae. Molecular Microbiology, 58(4), 1102-1113. [Link]

-

Gaffoor, I., & Trail, F. (2006). The PKS4 Gene of Fusarium graminearum Is Essential for Zearalenone Production. Applied and Environmental Microbiology, 72(10), 6548-6555. [Link]

-

Wikipedia contributors. (2023, December 14). Zearalenone. Wikipedia. [Link]

-

Nahle, S., El Khoury, A., & Atoui, A. (2021). Current status on the molecular biology of zearalenone: its biosynthesis and molecular detection of zearalenone producing Fusarium species. European Journal of Plant Pathology, 159(2), 247-258. [Link]

-

Proctor, R. H., McCormick, S. P., Kim, H. S., Cardoza, R. E., & Alexander, N. J. (2018). Recent advances in the biosynthetic mechanisms, regulation, and detoxification strategies of deoxynivalenol in Fusarium graminearum. Frontiers in Nutrition, 5, 96. [Link]

-

Lee, Y. W., & Kim, J. E. (2012). Fusarium graminearum mycotoxins and their biosynthetic genes. Mycotoxins, 62(1), 1-8. [Link]

-

Pusztahelyi, T., Holb, I. J., & Pócsi, I. (2021). Zearalenone. Encyclopedia, 1(1), 163-174. [Link]

-

Gaffoor, I., Brown, D. W., Plattner, R., Proctor, R. H., Shang, M., & Trail, F. (2005). Real-Time Quantitative Expression Studies of the Zearalenone Biosynthetic Gene Cluster in Fusarium graminearum. Molecular Plant-Microbe Interactions, 18(12), 1253-1261. [Link]

-

Kim, J. E., Lee, Y. W., & Son, H. (2016). Model for the ZEA biosynthetic pathway. The biosynthesis is initiated... ResearchGate. [Link]

-

Sulyok, M., & Krska, R. (2018). Biosynthesis and Characterization of Zearalenone-14-Sulfate, Zearalenone-14-Glucoside and Zearalenone-16-Glucoside Using Common Fungal Strains. Toxins, 10(3), 113. [Link]

-

Kim, J. E., Lee, Y. W., & Son, H. (2015). Autoregulation of ZEB2 expression for zearalenone production in Fusarium graminearum. Molecular Microbiology, 98(3), 553-565. [Link]

-

Lin, L. C., & Chen, C. Y. (2009). Determination of zearalenone in cereals by high-performance liquid chromatography and liquid chromatography-electrospray tandem mass spectrometry. Journal of Food and Drug Analysis, 17(1), 57-64. [Link]

-

Akers, S. (2019). Editing Fusarium graminearum using CRISPR/Cas9. SciSpace. [Link]

-

Zhang, Y., Wang, Y., Zhang, Q., Li, P., & Zhang, W. (2022). Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products. Food Additives & Contaminants: Part A, 39(10), 1845-1855. [Link]

-

Wawrzyniak, J., & Waśkiewicz, A. (2020). Occurrence, Impact on Agriculture, Human Health, and Management Strategies of Zearalenone in Food and Feed: A Review. Toxins, 12(11), 677. [Link]

-

Zhang, Y., Wang, Y., Zhang, Q., Li, P., & Zhang, W. (2022). Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products. Frontiers in Nutrition, 9, 946394. [Link]

-

Kim, J. E., Lee, Y. W., & Son, H. (2015). Synthesis and Regulation of Zearalenone in Fusarium graminearum. Korean Society for Microbiology and Biotechnology, 43(4), 283-290. [Link]

-

Dellafiora, L., & Dall'Asta, C. (2021). Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity. Toxins, 13(1), 43. [Link]

-

Brodehl, A., Koch, M., & Cramer, B. (2023). Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour. Mycotoxin Research, 39(2), 119-128. [Link]

-

Leng, Y., et al. (2024). Development of a reliable gene knockout method for functional genomics of the barley spot blotch pathogen Bipolaris sorokiniana. Phytopathology. [Link]

-

Lee, N., Park, J., Kim, J. E., Shin, J. Y., Min, K., & Son, H. (2022). Genome editing using preassembled CRISPR-Cas9 ribonucleoprotein complexes in Fusarium graminearum. PLoS One, 17(6), e0268855. [Link]

-

Kim, H. K., & Yun, S. H. (2015). Evaluation of Potential Reference Genes for Quantitative RT-PCR Analysis in Fusarium graminearum under Different Culture Conditions. The Plant Pathology Journal, 31(2), 136-145. [Link]

-

Oliveira, T. A., & de Oliveira, A. C. (2021). A TaqMan® Assay Allows an Accurate Detection and Quantification of Fusarium spp., the Causal Agents of Tomato Wilt and Rot Diseases. Plants, 10(9), 1805. [Link]

-

Lee, N., Park, J., Kim, J. E., Shin, J. Y., Min, K., & Son, H. (2022). Genome editing using preassembled CRISPR-Cas9 ribonucleoprotein complexes in Fusarium graminearum. PLOS ONE, 17(6), e0268855. [Link]

-

Nahle, S., El Khoury, A., & Atoui, A. (2020). Current status on the molecular biology of zearalenone: its biosynthesis and molecular detection of zearalenone producing Fusarium species. ResearchGate. [Link]

-

Zhao, Y., Feng, J., & Zhang, H. (2020). Optimization for the Production of Deoxynivalenol and Zearalenone by Fusarium graminearum Using Response Surface Methodology. Toxins, 12(4), 226. [Link]

-

Li, Y., Li, C., & Wang, Y. (2023). Comprehensive Identification of Reliable Reference Genes for qRT-PCR Normalization of Fusarium oxysporum-Resistant Genes' Expressions in Lilium sargentiae Wilson. International Journal of Molecular Sciences, 24(5), 4967. [Link]

-

Li, Y., Li, M., & Zhang, S. (2021). A Real-Time Fluorescent Reverse Transcription Quantitative PCR Assay for Rapid Detection of Genetic Markers' Expression Associated with Fusarium Wilt of Banana Biocontrol Activities in Bacillus. Journal of Fungi, 7(5), 346. [Link]

-

Son, H., Lee, J., & Lee, Y. W. (2016). The Protein Kinase A Pathway Regulates Zearalenone Production by Modulating Alternative ZEB2 Transcription. PLoS One, 11(5), e0156437. [Link]

-

Ueno, Y., & Ayaki, M. (1984). Production of zearalenone, α- and β-zearalenol, and α- and β-zearalanol by Fusarium spp. in rice culture. Journal of Agricultural and Food Chemistry, 32(5), 1008-1011. [Link]

-

Gardiner, D. M., & Kazan, K. (2023). CRISPR-Cas9 Gene Editing and Secondary Metabolite Screening Confirm Fusarium graminearum C16 Biosynthetic Gene Cluster Products as Decalin-Containing Diterpenoid Pyrones. Journal of Fungi, 9(7), 693. [Link]

-

Wang, Y., Zhang, Y., & Li, P. (2023). Advances in zearalenone-degrading enzymes research: characteristics, mining, improvement, and application. Journal of the Science of Food and Agriculture, 103(14), 6757-6770. [Link]

-

Virtanen, T., & Yli-Mattila, T. (2021). Taqman qPCR Quantification and Fusarium Community Analysis to Evaluate Toxigenic Fungi in Cereals. Toxins, 13(12), 856. [Link]

Sources

- 1. Zearalenone - Wikipedia [en.wikipedia.org]

- 2. Current status on the molecular biology of zearalenone: its biosynthesis and molecular detection of zearalenone producing <i>Fusarium</i> species - ProQuest [proquest.com]

- 3. mycotoxinsite.com [mycotoxinsite.com]

- 4. Two different polyketide synthase genes are required for synthesis of zearalenone in Gibberella zeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Characterization of Two Polyketide Synthase Genes Involved in Zearalenone Biosynthesis in Gibberella zeae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PKS4 Gene of Fusarium graminearum Is Essential for Zearalenone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Autoregulation of ZEB2 expression for zearalenone production in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Occurrence, Impact on Agriculture, Human Health, and Management Strategies of Zearalenone in Food and Feed: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Protein Kinase A Pathway Regulates Zearalenone Production by Modulating Alternative ZEB2 Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Genome editing using preassembled CRISPR-Cas9 ribonucleoprotein complexes in Fusarium graminearum | PLOS One [journals.plos.org]

- 16. Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. Real-time quantitative expression studies of the zearalenone biosynthetic gene cluster in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 20. jfda-online.com [jfda-online.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. A Real-Time Fluorescent Reverse Transcription Quantitative PCR Assay for Rapid Detection of Genetic Markers’ Expression Associated with Fusarium Wilt of Banana Biocontrol Activities in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Zearalenone and its Metabolites: A Technical Guide to Chemical Structure, Properties, and Analysis

Abstract

Zearalenone (ZEN), a non-steroidal mycoestrogen produced by Fusarium species, represents a significant contaminant in cereal crops worldwide, posing a considerable risk to animal and human health. Its structural similarity to endogenous estrogens enables it to bind to estrogen receptors, leading to a cascade of endocrine-disrupting effects. This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of Zearalenone and its primary metabolites. We will delve into the metabolic pathways governing its biotransformation, the comparative estrogenic potency of the resulting compounds, and the underlying mechanisms of action. Furthermore, this guide offers detailed, field-proven protocols for the analytical determination of these compounds, designed for researchers, scientists, and drug development professionals.

Introduction: The Chemical Nature of a Mycoestrogen

Zearalenone (ZEN), also known as F-2 mycotoxin, is a resorcylic acid lactone biosynthesized via the polyketide pathway.[1][2] Its chemical formula is C₁₈H₂₂O₅, and it has a molecular weight of 318.36 g/mol .[3][4] ZEN is a white crystalline solid that is heat-stable, making it resilient to many food and feed processing techniques.[2][5] This stability underscores the importance of robust analytical methods for its detection and quantification in various matrices. The molecule's structure, featuring a fourteen-membered macrocyclic lactone fused to a 1,3-dihydroxybenzene ring, is the key to its biological activity, allowing it to mimic 17β-estradiol and interact with estrogen receptors.[6][7]

Physicochemical Properties of Zearalenone and Its Metabolites

A thorough understanding of the physicochemical properties of ZEN and its metabolites is fundamental for the development of effective extraction, clean-up, and analytical methodologies. These properties dictate the solubility, chromatographic behavior, and spectral characteristics of each compound.

| Property | Zearalenone (ZEN) | α-Zearalenol (α-ZEL) | β-Zearalenol (β-ZEL) | α-Zearalanol (α-ZAL) | β-Zearalanol (β-ZAL) | Zearalanone (ZAN) |

| Molecular Formula | C₁₈H₂₂O₅ | C₁₈H₂₄O₅ | C₁₈H₂₄O₅ | C₁₈H₂₆O₅ | C₁₈H₂₆O₅ | C₁₈H₂₄O₅ |

| Molecular Weight ( g/mol ) | 318.36 | 320.38 | 320.38 | 322.39 | 322.39 | 320.38 |

| Melting Point (°C) | 164–165[2] | - | - | - | - | - |

| Solubility | Poor in water (0.002 g/100 mL); Soluble in aqueous alkali, acetonitrile, methanol, ethanol, acetone.[3] | - | - | - | - | - |

| UV λmax (nm) in Methanol | 236, 274, 316[3] | 235[8] | 235[8] | 218[8] | 218[8] | 218[8] |

| Fluorescence (Ex/Em, nm) in Ethanol | 314 / 450[3][5] | 274 / 440[9] | 274 / 440[9] | - | - | - |

Data for metabolites other than ZEN are less commonly reported and can vary based on experimental conditions. The provided UV λmax for metabolites are based on acetonitrile solutions.

Metabolic Pathways and Biotransformation

Upon ingestion, Zearalenone undergoes extensive metabolism, primarily in the liver and intestines.[10] The biotransformation of ZEN is a critical determinant of its overall toxicity, as the resulting metabolites exhibit varying degrees of estrogenic potency.

Phase I Metabolism: Reduction

The primary Phase I metabolic pathway for ZEN is the reduction of the C-7' ketone group to a hydroxyl group, yielding two stereoisomeric metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[3][10] This reaction is catalyzed by hydroxysteroid dehydrogenases (HSDs).[10] In humans and pigs, the formation of α-ZEL is favored, which is significant because α-ZEL has a much higher estrogenic potency than the parent compound.[3][11] Conversely, in poultry and ruminants, β-ZEL is the predominant metabolite, which is less estrogenic than ZEN.[1] Further reduction of the C-11' to C-12' double bond of ZEN and its hydroxylated metabolites can lead to the formation of α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and zearalanone (ZAN).[3][12]

The key enzymes involved in these transformations in humans include isoforms of 3α-HSD and 3β-HSD.[10] Zearalenone has also been shown to be a selective inhibitor of human 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[13]

Phase II Metabolism: Conjugation

Following Phase I reduction, ZEN and its metabolites can undergo Phase II conjugation reactions, primarily with glucuronic acid.[10] This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in more water-soluble glucuronide conjugates, which are more readily excreted in urine and bile.[10][14] In humans, UGT1A1, UGT1A3, and UGT1A8 have been identified as key enzymes in the glucuronidation of ZEN and its metabolites, with UGT2B7 playing a minor role.[14]

Caption: Metabolic pathway of Zearalenone.

Mechanism of Action and Estrogenic Potency

The toxicological effects of Zearalenone and its metabolites are primarily mediated through their interaction with estrogen receptors (ERs), specifically ERα and ERβ.[6][15] By binding to these receptors, they can initiate a signaling cascade that mimics the effects of endogenous estrogens, leading to reproductive and developmental issues.[8][9]

Upon binding to ERs, the ZEN-receptor complex can translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[16] This can lead to the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.[15]

The estrogenic potency of ZEN and its metabolites varies significantly. This is a critical consideration for risk assessment, as the metabolic profile can drastically alter the overall toxicological impact.

| Compound | Relative Estrogenic Potency (ZEN = 1) | EC₅₀ (nM) |

| 17β-Estradiol | ~100-500 | - |

| α-Zearalenol (α-ZEL) | ~13.3 [Calculated] | 0.027[17] |

| α-Zearalanol (α-ZAL) | ~5.4 [Calculated] | 0.067[17] |

| Zearalenone (ZEN) | 1 | 0.359[17] |

| β-Zearalanol (β-ZAL) | <1 | - |

| β-Zearalenol (β-ZEL) | ~0.07 [Calculated from other sources] | 5.2[1] (as 5.2 x 10⁻³ µM) |

EC₅₀ values represent the concentration required to elicit a 50% maximal response in an in vitro estrogenicity assay (alkaline phosphatase induction in Ishikawa cells).[17] A lower EC₅₀ indicates higher potency. Relative potency can vary depending on the assay system. The order of estrogenic potency is generally considered to be: α-ZAL > α-ZEL > ZEN > β-ZAL > β-ZEL.[18][19]

Caption: Zearalenone's estrogenic signaling pathway.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring ZEN and its metabolites in food, feed, and biological samples. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.

Sample Preparation: A Critical First Step

Effective sample preparation is paramount for reliable analysis. The goal is to extract the analytes of interest from the matrix while removing interfering substances.

Caption: General sample preparation workflow.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a widely used and robust method for the quantification of ZEN and its fluorescent metabolites.

Protocol: Analysis of Zearalenone in Animal Feed by HPLC-FLD

-

Sample Extraction:

-

Weigh 25 g of a finely ground and homogenized feed sample into a blender jar.

-

Add 100 mL of acetonitrile/water (75:25 v/v).

-

Blend at high speed for 3 minutes.

-

Filter the extract through a fluted filter paper.

-

-

Immunoaffinity Column (IAC) Cleanup:

-

Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS).

-

Pass the diluted extract through a Zearalenone-specific immunoaffinity column at a flow rate of approximately 1-2 mL/min.

-

Wash the column with 10 mL of deionized water.

-

Elute the bound Zearalenone from the column by slowly passing 1.5 mL of methanol and collect the eluate.

-

-

HPLC-FLD Analysis:

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile/water/methanol (46:46:8 v/v/v).[6][20]

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 100 µL.

-

Fluorescence Detection: Excitation at 274 nm and emission at 440 nm.[6][9]

-

-

Quantification:

-

Prepare a calibration curve using Zearalenone standards of known concentrations.

-

Quantify the Zearalenone in the sample by comparing its peak area to the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for the simultaneous analysis of ZEN and its multiple metabolites, especially at trace levels in complex biological matrices like serum and urine.[21]

Key Parameters for LC-MS/MS Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity and accurate quantification. Examples of MRM transitions include m/z 317.1 -> 131.1 for ZEN and m/z 319.1 -> 205.1 for α/β-ZEL.[22]

-

Sample Preparation: Often involves enzymatic hydrolysis (e.g., with β-glucuronidase) to measure total (free + conjugated) mycotoxin levels, followed by solid-phase extraction (SPE) for cleanup and concentration.[21]

Detoxification Strategies

Due to the widespread contamination of cereals with Zearalenone, various strategies have been explored to mitigate its presence in food and feed. These can be broadly categorized as physical, chemical, and biological methods.

-

Physical Methods: Include adsorption onto materials like activated carbon or clays. However, this can be non-specific and may remove essential nutrients.

-

Chemical Methods: Involve the use of oxidizing agents or other chemicals to degrade the mycotoxin. These methods can be harsh and may affect the nutritional quality of the feed.

-

Biological Methods: This is a promising area of research focusing on the use of microorganisms or their enzymes to degrade or biotransform ZEN into less toxic compounds.[12] Some bacteria and yeasts have been shown to effectively metabolize ZEN.[1] A key enzymatic approach involves the use of zearalenone-lactonohydrolase, which cleaves the lactone ring, thereby detoxifying the molecule.

Conclusion

Zearalenone and its metabolites represent a complex challenge in food and feed safety. Their estrogenic activity, which is significantly modulated by metabolic transformation, necessitates a deep understanding of their chemical properties and biological interactions. This guide has provided a comprehensive overview of the current scientific knowledge, from the fundamental chemical structures to advanced analytical protocols. For researchers and professionals in drug development, a thorough grasp of ZEN's metabolism and its interaction with human enzymes is crucial for predicting potential interactions and assessing health risks. The continued development of sensitive analytical methods and effective detoxification strategies will be vital in mitigating the impact of this pervasive mycotoxin.

References

-

Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones. (2022). PMC - NIH. [Link]

-

Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters. (n.d.). PubMed. [Link]

-

Zearalenone - Wikipedia. (n.d.). Wikipedia. [Link]

-

Accurate MS/MS spectrum of ZEN-14G and its proposed fragmentation... (n.d.). ResearchGate. [Link]

-

Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity. (2021). PMC - NIH. [Link]

-

Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review. (n.d.). MDPI. [Link]

-

Physiologically-Based Toxicokinetic Modeling of Zearalenone and Its Metabolites: Application to the Jersey Girl Study. (n.d.). PubMed Central. [Link]

-

Physiologically-Based Toxicokinetic Modeling of Zearalenone and Its Metabolites: Application to the Jersey Girl Study. (n.d.). PLOS One. [Link]

-

Reproductive Toxicity of Zearalenone and Its Molecular Mechanisms: A Review. (n.d.). MDPI. [Link]

-

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana. (n.d.). NIH. [Link]

-

Unveiling a Novel Zearalenone Biodegradation Pathway in Metarhizium anisopliae and Elucidating the Role of Cytochrome P450. (n.d.). MDPI. [Link]

-

Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review. (2023). PMC - PubMed Central. [Link]

-

Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity. (n.d.). MDPI. [Link]

-

Zearalenone Inhibits Rat and Human 11β-Hydroxysteroid Dehydrogenase Type 2. (n.d.). NIH. [Link]

-

(a) Positive ESI-Q1 and (b) MS-MS spectra for zearalenone; infusion 10 µL min −1 at concentration 2.5 ng µL. (n.d.). ResearchGate. [Link]

-

The Mycoestrogen Zearalenone Induces CYP3A through Activation of the Pregnane X Receptor. (n.d.). PMC - NIH. [Link]

-

Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells. (2018). PubMed Central. [Link]

-

Mycotoxin Determination in Animal Feed: An LC-FLD Method for Simultaneous Quantification of Aflatoxins, Ochratoxins and Zearelanone in This Matrix. (2020). PMC - PubMed Central. [Link]

-

Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis. (n.d.). MDPI. [Link]

-

HPLC assay of zearalenone and reduced metabolites in S9 fractions of duck liver. (2007). CORE. [Link]

-

Liquid Chromatographic Method for the Quantification of Zearalenone in Baby Food and Animal Feed: Interlaboratory Study. (n.d.). ResearchGate. [Link]

-

Chemical and physical characteristics of the principal mycotoxins. (n.d.). IARC Publications. [Link]

-

Zearalenone | C18H22O5 | CID 5281576. (n.d.). PubChem - NIH. [Link]

-

Analysis of zearalenone and ??-zearalenol in animal feed using high-performance liquid chromatography. (n.d.). ResearchGate. [Link]

-

Analysis of Mycotoxins by HPLC with Automated Confirmation by Spectral Library (5091-8692). (1992). agilent.com. [Link]

-

Hydroxysteroid dehydrogenases in bovine and porcine granulosa cells convert zearalenone into its hydroxylated metabolites alpha-zearalenol and beta-zearalenol. (n.d.). PubMed. [Link]

-

zearalenone determination in high performance liquid chromatography: a new standardization method for. (n.d.). Redalyc. [Link]

-

Degradation of zearalenone by microorganisms and enzymes. (2023). PMC - NIH. [Link]

-

UV-vis absorption spectra of 5 )lg/ml aqueous solution of zearalenone:... (n.d.). ResearchGate. [Link]

-

Zearalenone and Its Metabolites in Blood Serum, Urine, and Milk of Dairy Cows. (n.d.). MDPI. [Link]

-

sulfate and Zearalenone-14-glucuronide with. (2023). American Chemical Society. [Link]

-

Glucuronidation of zearalenone, zeranol and four metabolites in vitro: formation of glucuronides by various microsomes and human UDP-glucuronosyltransferase isoforms. (n.d.). PubMed. [Link]

Sources

- 1. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zearalenone - Wikipedia [en.wikipedia.org]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Hydroxysteroid dehydrogenases in bovine and porcine granulosa cells convert zearalenone into its hydroxylated metabolites alpha-zearalenol and beta-zearalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of zearalenone by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zearalenone Inhibits Rat and Human 11β-Hydroxysteroid Dehydrogenase Type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucuronidation of zearalenone, zeranol and four metabolites in vitro: formation of glucuronides by various microsomes and human UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Fish model for assessing the in vivo estrogenic potency of the mycotoxin zearalenone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Physiologically-Based Toxicokinetic Modeling of Zearalenone and Its Metabolites: Application to the Jersey Girl Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Physiologically-Based Toxicokinetic Modeling of Zearalenone and Its Metabolites: Application to the Jersey Girl Study | PLOS One [journals.plos.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

The Xenoestrogenic Enigma of Zearalenone: A Technical Guide to its Mechanism of Action

Abstract

Zearalenone (ZEN), a non-steroidal mycotoxin produced by Fusarium species, represents a significant concern for human and animal health due to its potent estrogenic activity.[1][2][3] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning ZEN's function as a xenoestrogen. We delve into its interaction with estrogen receptors, the subsequent modulation of signaling pathways, and the metabolic transformations that influence its biological activity. Furthermore, this guide offers detailed protocols for key in vitro and in vivo assays essential for the evaluation of ZEN's estrogenicity, providing researchers and drug development professionals with the necessary tools to investigate this pervasive endocrine disruptor.

Introduction: The Molecular Mimicry of Zearalenone

Zearalenone is a secondary metabolite of various Fusarium fungi, commonly contaminating cereal crops such as maize, wheat, and barley.[2][4] Its chemical structure, featuring a resorcyclic acid lactone, bears a conformational similarity to the endogenous estrogen, 17β-estradiol (E2).[5][6] This structural mimicry allows ZEN and its metabolites to bind to estrogen receptors (ERs), thereby initiating a cascade of events that mimic or disrupt normal estrogenic signaling.[1][5][7] The estrogenic effects of ZEN are linked to a variety of reproductive disorders in livestock and have been associated with precocious puberty in girls.[2][5] Understanding the precise mechanism of action of ZEN is therefore paramount for risk assessment and the development of mitigation strategies.

Molecular Mechanism of Zearalenone's Estrogenic Activity

The estrogenic activity of Zearalenone is primarily mediated through its interaction with the two main subtypes of estrogen receptors: ERα and ERβ.[8]

Binding to Estrogen Receptors

ZEN and its metabolites competitively bind to the ligand-binding domain of both ERα and ERβ.[7][8][9] This binding initiates a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus.[5][9] Once in the nucleus, the ZEN-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

The binding affinity of ZEN and its metabolites for ERs varies, which in turn influences their estrogenic potency. Generally, the affinity for ERα is higher than for ERβ. The metabolic reduction of ZEN to α-zearalenol (α-ZEL) significantly increases its binding affinity and estrogenic activity, while conversion to β-zearalenol (β-ZEL) results in a weaker estrogenic response compared to the parent compound.[3][5][6][10]

Activation of Downstream Signaling Pathways

Upon binding to ERs, Zearalenone can activate both genomic and non-genomic signaling pathways.

Genomic Pathway: The classical genomic pathway involves the direct regulation of gene expression through EREs. This leads to the altered transcription of estrogen-responsive genes, such as the progesterone receptor (PR) and trefoil factor 1 (TFF1, formerly pS2), which are involved in cell proliferation and differentiation.[5]

Non-Genomic Pathway: ZEN can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors. This can trigger intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11][12][13] Activation of the MAPK/ERK pathway can lead to the phosphorylation of various downstream targets, influencing cell proliferation, survival, and apoptosis.[12][13][14][15]

Metabolism of Zearalenone and its Impact on Estrogenicity

The estrogenic potency of Zearalenone is significantly influenced by its metabolism, which primarily occurs in the liver and intestines.[2][16] The main metabolic pathways involve the reduction of the C-7' ketone group to form α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[3][10][16]

-

α-Zearalenol (α-ZEL): This metabolite exhibits a significantly higher binding affinity for estrogen receptors and is considered more estrogenic than ZEN itself.[3][5][6][10]

-

β-Zearalenol (β-ZEL): In contrast, β-ZEL has a lower binding affinity for ERs and is less estrogenic than ZEN.[3][5][10]

Further metabolism can lead to the formation of other derivatives, such as zearalanone (ZAN), α-zearalanol (α-ZAL), and β-zearalanol (β-ZAL).[3] These metabolites can also be conjugated with glucuronic acid, which generally leads to detoxification and facilitates their excretion.[10][16]

Table 1: Relative Estrogenic Potency of Zearalenone and its Major Metabolites

| Compound | Relative Binding Affinity for ERα (Estradiol = 100) | Relative Estrogenic Potency |

| 17β-Estradiol | 100 | High |

| α-Zearalenol (α-ZEL) | ~60-90 | High |

| Zearalenone (ZEN) | ~5-10 | Moderate |

| β-Zearalenol (β-ZEL) | ~1-3 | Low |

| α-Zearalanol (α-ZAL) | ~10-15 | Moderate |

| β-Zearalanol (β-ZAL) | ~1-2 | Low |

Note: The values presented are approximate and can vary depending on the specific assay and experimental conditions.

Experimental Protocols for Assessing Zearalenone's Estrogenicity

A variety of in vitro and in vivo assays are employed to characterize the estrogenic activity of Zearalenone and its metabolites.

In Vitro Assays

This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to estrogen receptors.

Protocol:

-

Preparation of ER-rich cytosol: Prepare cytosol from the uteri of ovariectomized rats.[17]

-

Incubation: Incubate the uterine cytosol with a constant concentration of [³H]-17β-estradiol and varying concentrations of the test compound (Zearalenone or its metabolites).

-

Separation of bound and free ligand: Separate the receptor-bound [³H]-17β-estradiol from the free radioligand using a method such as hydroxylapatite (HAP) adsorption.[17]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined.

This assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[18][19]

Protocol:

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.[18]

-

Treatment: Seed the cells in 96-well plates and, after attachment, expose them to varying concentrations of the test compound for 6-8 days.[18]

-

Cell Proliferation Measurement: At the end of the incubation period, quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.

-

Data Analysis: Plot the cell number or absorbance against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximum proliferative effect).

This reporter gene assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Protocol:

-

Cell Line: Use a cell line (e.g., HeLa-9903) that is stably transfected with an estrogen receptor and a reporter gene (e.g., luciferase) under the control of an ERE-containing promoter.[4][20][21]

-

Treatment: Plate the cells and expose them to various concentrations of the test compound for 20-24 hours.[4]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[21]

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the fold induction against the logarithm of the test compound concentration to determine the EC50 value.

In Vivo Assay: The Uterotrophic Assay

The uterotrophic assay is a well-established in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[22][23][24]

Protocol:

-

Animal Model: Use immature (e.g., 21-day-old) or ovariectomized female rats or mice.[22][24]

-

Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.[22][24]

-

Endpoint Measurement: On the fourth day, euthanize the animals and carefully dissect the uteri. Measure both the wet and blotted (dry) uterine weights.[23]

-

Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Analytical Methods for Zearalenone Detection

Accurate assessment of exposure to Zearalenone requires sensitive and reliable analytical methods for its detection in various matrices, including food, feed, and biological samples.[7][25] Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[25][26][27]

-

Gas Chromatography-Mass Spectrometry (GC-MS) .[25]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for rapid screening.[25]

Sample preparation is a critical step and often involves liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analytes before instrumental analysis.[7][28]

Conclusion

Zearalenone's action as a xenoestrogen is a multifaceted process involving direct interaction with estrogen receptors, activation of downstream signaling pathways, and metabolic conversion to compounds with varying estrogenic potencies. The in-depth understanding of these mechanisms, facilitated by the robust experimental protocols detailed in this guide, is crucial for accurately assessing the risks posed by this mycotoxin and for developing effective strategies to safeguard human and animal health. Continued research into the complex interplay between ZEN, its metabolites, and the endocrine system will be vital for addressing the challenges posed by this pervasive environmental contaminant.

References

-

Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility. (URL: [Link])

-

Zearalenone - Wikipedia. (URL: [Link])

-

Analytical Procedure for the Determination of Zearalenone in Environmental and Biological Samples. (URL: [Link])

-

Biotransformation of zearalenone and zearalenols to their major glucuronide metabolites reduces estrogenic activity - PubMed. (URL: [Link])

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - National Toxicology Program. (URL: [Link])

-

Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - MDPI. (URL: [Link])

-

Zearalenone - Wikipedia. (URL: [Link])

-

In Vitro Evaluation of the Individual and Combined Cytotoxic and Estrogenic Effects of Zearalenone, Its Reduced Metabolites, Alternariol, and Genistein - MDPI. (URL: [Link])

-

Zearalenones: characterization of the estrogenic potencies and receptor interactions of a series of fungal beta-resorcylic acid lactones. | Semantic Scholar. (URL: [Link])

-

Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - MDPI. (URL: [Link])

-

Metabolic Conversion of Zearalenone to .ALPHA.-Zearalenol by Goat Tissues | Request PDF. (URL: [Link])

-

Zearalenone Induces Endothelial Cell Apoptosis through Activation of a Cytosolic Ca2+/ERK1/2/p53/Caspase 3 Signaling Pathway - PMC - NIH. (URL: [Link])

-

Metabolism of Zearalenone in the Course of Beer Fermentation - PMC - NIH. (URL: [Link])

-

E-SCREEN - Wikipedia. (URL: [Link])

-

ZEA triggered the MAPK-ERK pathway. (A) Western blot analysis of the... - ResearchGate. (URL: [Link])

-

Endocrine Disruptor Screening Program Test Guidelines OPPTS 890.1300: Estrogen Receptor Transcriptional Activation (Human Cell Line (HeLa- 9903)). (URL: [Link])

-

(PDF) Analytical approaches and preparation of biological, food and environmental samples for analyses of zearalenone and its metabolites - ResearchGate. (URL: [Link])

-

Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - NIH. (URL: [Link])

-

DB-ALM Method Summary n° 455 : Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines - JRC Big Data Analytics Platform. (URL: [Link])

-

HPLC assay of zearalenone and reduced metabolites in S9 fractions of duck liver - CORE. (URL: [Link])

-

Analytical Procedure for the Determination of Zearalenone in Environmental and Biological Samples - ResearchGate. (URL: [Link])

-

Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol - epa nepis. (URL: [Link])

-

The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed. (URL: [Link])

-

Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC - NIH. (URL: [Link])

-

Test No. 455: The Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals | OECD. (URL: [Link])

-

ESTROGEN RECEPTOR TRANSCRIPTIONAL ACTIVATION (HUMAN CELL LINE – HeLa-9903) Standard Evaluation Procedure (SEP) September 2011 - EPA. (URL: [Link])

-

Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol - US EPA. (URL: [Link])

-

Ovariectomized mouse uterotrophic assay of 36 chemicals - J-Stage. (URL: [Link])

-

Modeling binding equilibrium in a competitive estrogen receptor binding assay. (URL: [Link])

-

Binding characteristics of zearalenone analogs to estrogen receptors - PubMed. (URL: [Link])

-

Signal transduction through the Ras/Erk pathway is essential for the mycoestrogen zearalenone-induced cell-cycle progression in MCF-7 cells - PubMed. (URL: [Link])

-

Zearalenone Mycotoxin Affects Immune Mediators, MAPK Signalling Molecules, Nuclear Receptors and Genome-Wide Gene Expression in Pig Spleen - Research journals - PLOS. (URL: [Link])

-

TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY - National Toxicology Program. (URL: [Link])

-

Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis - PubMed. (URL: [Link])

-

OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists (2009) - NIH. (URL: [Link])

-

Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PubMed Central. (URL: [Link])

-

Story of the Uterotrophic Assay - Regulations.gov. (URL: [Link])

-

Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - ResearchGate. (URL: [Link])

-

Relative Potencies of Estrogens in the Oral Uterotrophic Bioassay - ResearchGate. (URL: [Link])

-

The E-screen assay: a comparison of different MCF7 cell stocks - PMC - NIH. (URL: [Link])

-

Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS - Urosphere. (URL: [Link])

-

Zearalenone, an Estrogenic Mycotoxin, Is an Immunotoxic Compound - PubMed Central. (URL: [Link])

-

The E-screen assay: a comparison of different MCF7 cell stocks. - Semantic Scholar. (URL: [Link])

Sources

- 1. Assessment of estrogenic and anti-androgenic activities of the mycotoxin zearalenone and its metabolites using in vitro receptor-specific bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic conversion of zearalenone to alpha-zearalenol by goat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zearalenone - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding characteristics of zearalenone analogs to estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotransformation of zearalenone and zearalenols to their major glucuronide metabolites reduces estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zearalenone Induces Endothelial Cell Apoptosis through Activation of a Cytosolic Ca2+/ERK1/2/p53/Caspase 3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signal transduction through the Ras/Erk pathway is essential for the mycoestrogen zearalenone-induced cell-cycle progression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.plos.org [journals.plos.org]

- 16. mdpi.com [mdpi.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. E-SCREEN - Wikipedia [en.wikipedia.org]

- 19. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. epa.gov [epa.gov]

- 22. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. urosphere.com [urosphere.com]

- 25. researchgate.net [researchgate.net]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Genetic Underpinnings of Zearalenone Production in Fusarium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract